2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol involves several steps. One common synthetic route includes the reaction of 4-isopropylaniline with formaldehyde and 2-methoxyphenol under acidic conditions. The reaction typically proceeds through a Mannich reaction mechanism, forming the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol is widely used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol include:
- 2-{[(4-Methylphenyl)amino]methyl}-6-methoxyphenol
- 2-{[(4-Ethylphenyl)amino]methyl}-6-methoxyphenol
- 2-{[(4-Propylphenyl)amino]methyl}-6-methoxyphenol
These compounds share similar structures but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific isopropyl group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-methoxy-6-[(4-propan-2-ylanilino)methyl]phenol |
InChI |
InChI=1S/C17H21NO2/c1-12(2)13-7-9-15(10-8-13)18-11-14-5-4-6-16(20-3)17(14)19/h4-10,12,18-19H,11H2,1-3H3 |
InChI Key |
SJAGLVFHCJEQOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.